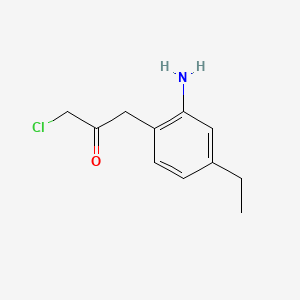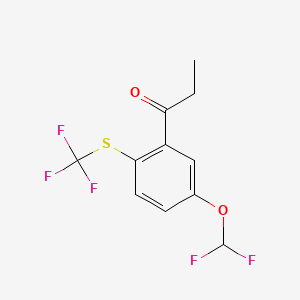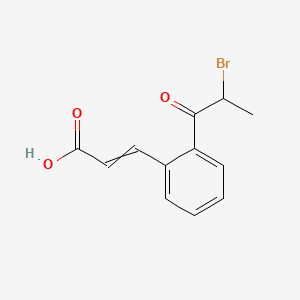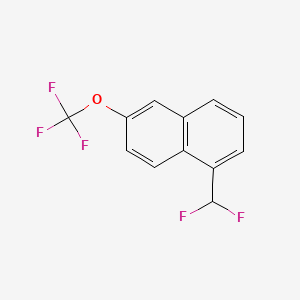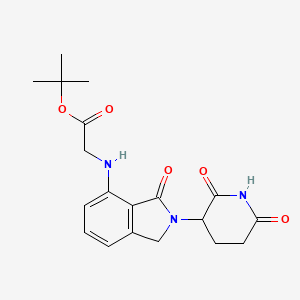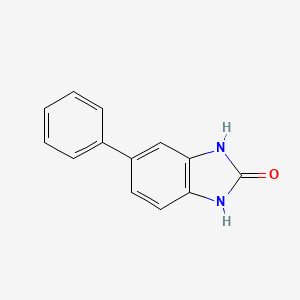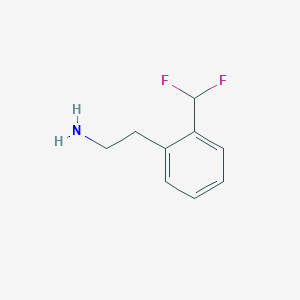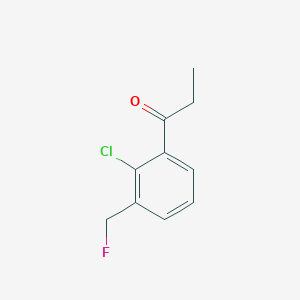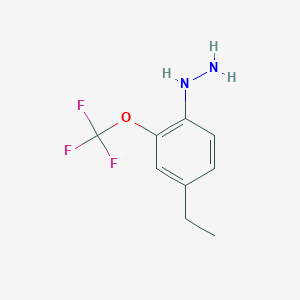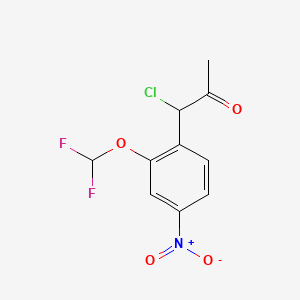![molecular formula C21H16N2O2 B14061961 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 106428-29-9](/img/structure/B14061961.png)
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are known for their unique structural properties and significant biological activities
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under catalytic conditions.
Intramolecular α-Arylation: Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals.
Cyclization of Benzylic Amines: This method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Material Science: Isoindole derivatives are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Imaging: The compound can be used as a fluorescent probe for imaging biological systems, thanks to its aggregation-induced emission properties.
Mechanism of Action
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be compared with other similar compounds to highlight its uniqueness:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as therapeutic agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have applications in material science.
The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
106428-29-9 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(benzylamino)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
RELZXIWCUDWPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



